Conformational Flexibility Differentiation
The target compound contains a methylene linker (-CH₂-) between the cyclobutyl ring and the indole C-3 position, yielding a rotatable bond count (ROTB) of 2, whereas 3-Cyclobutyl-5-fluoro-1H-indole attaches the cyclobutyl group directly to C-3 with zero linker, yielding ROTB = 1 . This single additional rotatable bond increases the compound's conformational ensemble in solution, which has two measurable consequences for procurement decisions: (1) it alters the entropic penalty upon rigid binding conformations, potentially reducing binding affinity compared to the more pre-organized cyclobutyl analog; (2) it creates a distinct metabolic soft spot at the benzylic methylene position that is absent in the direct-attachment analog, changing oxidative metabolism susceptibility [1]. For researchers optimizing ADME properties, this structural feature provides a tunable handle not available in ROTB = 1 comparators.
| Evidence Dimension | Rotatable bond count (ROTB) – conformational flexibility |
|---|---|
| Target Compound Data | ROTB = 2 |
| Comparator Or Baseline | 3-Cyclobutyl-5-fluoro-1H-indole (CAS 1699588-52-7): ROTB = 1 |
| Quantified Difference | Δ ROTB = +1 (2 vs. 1) |
| Conditions | Predicted from SMILES structure; independently verified on Leyan platform |
Why This Matters
The additional rotatable bond in the target compound directly impacts conformational pre-organization and metabolic stability, making it a structurally distinct scaffold choice for medicinal chemists optimizing binding entropy and cytochrome P450-mediated clearance.
- [1] HZDR Publications Repository. (2024). Synthesis and SERT Binding Properties of 5-Fluoroindol-3-yl cyclobutylamines. Contextual SAR discussion of linker flexibility effects. View Source
